![molecular formula C16H18ClNO B14365595 3-Methyl-9-propylindeno[2,1-c]pyridin-9-ol;hydrochloride CAS No. 91035-42-6](/img/structure/B14365595.png)
3-Methyl-9-propylindeno[2,1-c]pyridin-9-ol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-9-propylindeno[2,1-c]pyridin-9-ol;hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds known as pyridines. This compound is characterized by its unique structure, which includes a pyridine ring fused with an indene moiety. The presence of a hydroxyl group and a propyl group further distinguishes this compound, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-9-propylindeno[2,1-c]pyridin-9-ol;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
化学反应分析
Types of Reactions
3-Methyl-9-propylindeno[2,1-c]pyridin-9-ol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学研究应用
3-Methyl-9-propylindeno[2,1-c]pyridin-9-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 3-Methyl-9-propylindeno[2,1-c]pyridin-9-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory responses.
相似化合物的比较
Similar Compounds
3-Methylpyridine: A simpler analog with similar structural features but lacking the indene moiety.
9-Propylindeno[2,1-c]pyridine: Similar in structure but without the hydroxyl group.
Uniqueness
3-Methyl-9-propylindeno[2,1-c]pyridin-9-ol;hydrochloride is unique due to its combination of functional groups and fused ring structure
属性
CAS 编号 |
91035-42-6 |
|---|---|
分子式 |
C16H18ClNO |
分子量 |
275.77 g/mol |
IUPAC 名称 |
3-methyl-9-propylindeno[2,1-c]pyridin-9-ol;hydrochloride |
InChI |
InChI=1S/C16H17NO.ClH/c1-3-8-16(18)14-7-5-4-6-12(14)13-9-11(2)17-10-15(13)16;/h4-7,9-10,18H,3,8H2,1-2H3;1H |
InChI 键 |
OEHFPOHGYAWZMW-UHFFFAOYSA-N |
规范 SMILES |
CCCC1(C2=CC=CC=C2C3=C1C=NC(=C3)C)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-[3-(Methylsulfanyl)phenyl]ethyl}benzamide](/img/structure/B14365514.png)
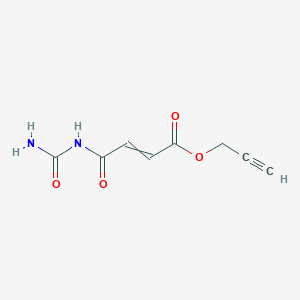
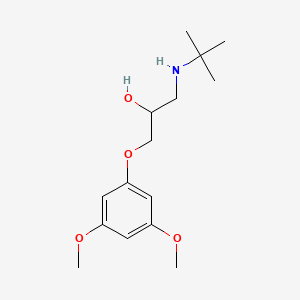
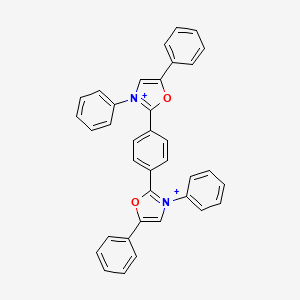
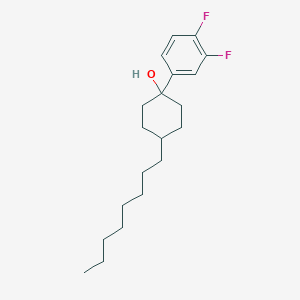



![3-[(Dimethylsulfamoyl)amino]-N-(naphthalen-1-yl)benzamide](/img/structure/B14365593.png)
![(Furan-2-yl){2,3,4,5-tetrakis[(trifluoromethyl)sulfanyl]-1H-pyrrol-1-yl}methanone](/img/structure/B14365598.png)
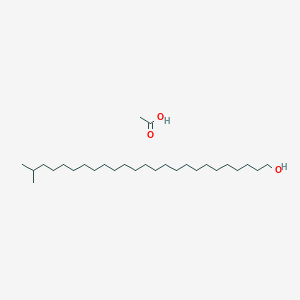
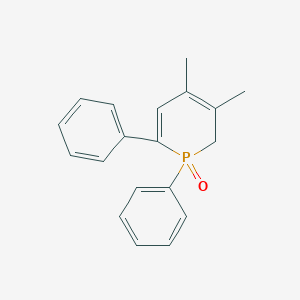
![3-[(9-Ethyl-9H-purin-6-yl)amino]prop-2-enal](/img/structure/B14365608.png)
